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molecular formula C6H3ClN2O4S B1203830 2,4-Dinitrobenzenesulfenyl chloride CAS No. 528-76-7

2,4-Dinitrobenzenesulfenyl chloride

Cat. No. B1203830
M. Wt: 234.62 g/mol
InChI Key: GPXDNWQSQHFKRB-UHFFFAOYSA-N
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Patent
US04479953

Procedure details

5,6-Dichloro-3-[(2,4-dinitrophenyl)thioimino]methylpyrazinamine by the reaction of 2,4-dinitrobenzenesulfenyl chloride with ammonium hydroxide to form 2,4-dinitrobenzenesulfenamide, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
5,6-Dichloro-3-[(2,4-dinitrophenyl)thioimino]methylpyrazinamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1N=C(C=[N:11][S:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:14]=2[N+:22]([O-:24])=[O:23])C(N)=NC=1Cl.[N+](C1C=C([N+]([O-])=O)C=CC=1SCl)([O-])=O.[OH-].[NH4+]>>[N+:22]([C:14]1[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:13]=1[S:12][NH2:11])([O-:24])=[O:23] |f:2.3|

Inputs

Step One
Name
5,6-Dichloro-3-[(2,4-dinitrophenyl)thioimino]methylpyrazinamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C(=NC1Cl)N)C=NSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])SCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])SN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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